molecular formula C18H19NO4 B6972284 2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one

Cat. No.: B6972284
M. Wt: 313.3 g/mol
InChI Key: WCSSZJQJBCCIID-UHFFFAOYSA-N
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Description

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-7-8-14-5-3-4-6-15(14)19(12)18(21)11-23-17-10-22-13(2)9-16(17)20/h3-6,9-10,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSSZJQJBCCIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)COC3=COC(=CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-3,4-dihydroquinoline with an appropriate pyranone derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: A related compound with antioxidant properties.

    2-methyl-4,5-dihydrofuran: Another heterocyclic compound with a similar structure but different chemical properties.

Uniqueness

2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one is unique due to its combination of a pyranone ring and a quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

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